molecular formula C6H10N2 B2852537 5-ethyl-1-methyl-1H-pyrazole CAS No. 41818-33-1

5-ethyl-1-methyl-1H-pyrazole

Cat. No. B2852537
CAS RN: 41818-33-1
M. Wt: 110.16
InChI Key: TYWFOQSRTCOHLB-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 41818-33-1 . It has a molecular weight of 110.16 . The IUPAC name for this compound is 5-ethyl-1-methyl-1H-pyrazole . It is a liquid in its physical form .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1-methyl-1H-pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

5-Ethyl-1-methyl-1H-pyrazole is a liquid in its physical form .

Scientific Research Applications

Synthesis and Characterization

5-ethyl-1-methyl-1H-pyrazole and its derivatives are extensively studied in the field of organic synthesis. Studies have focused on the synthesis, characterization, and structural analysis of these compounds. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared using a one-pot condensation reaction and its structure was confirmed through various analytical techniques including X-ray diffraction studies (Viveka et al., 2016). Another study synthesized and characterized 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, comparing its experimental FT-IR and NMR data with theoretical density functional theory calculations (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for metals. For example, certain pyrazole compounds were found to significantly reduce the corrosion rate of steel in hydrochloric acid environments (Herrag et al., 2007).

Anticancer Properties

The anticancer properties of pyrazole derivatives have been explored. A study described the synthesis of quadracyclic regioisomers from methyl 5-amino-1H-pyrazole-4-carboxylate and their in vitro antiproliferative activity, which was found to be superior to the commonly used anticancer agent paclitaxel in some cases (Jose, 2017).

Coordination Polymers and Luminescence

Pyrazole derivatives have been used to construct metal coordination polymers with interesting structural diversity and properties. These structures exhibited potential applications in areas such as luminescence. The study also explored the chiral nature and thermal properties of these coordination polymers (Cheng et al., 2017).

Antioxidant Properties and Computational Studies

Pyrazole derivatives were synthesized and their structure was confirmed using crystal X-ray diffraction studies. Computational studies were also performed to understand the molecular properties better. The antioxidant properties of these compounds were evaluated, showing positive results (Naveen et al., 2021).

Future Directions

Pyrazoles have been gaining popularity since the early 1990s due to their wide range of applications in various fields of science . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-ethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFOQSRTCOHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole

Citations

For This Compound
2
Citations
DVN Rao, ARG Prasad, YN Spoorthy - researchgate.net
Aim: To synthesize a series of novel compounds namely, 4-(3-((substituted)-1H-pyrazol-3-yl-methylsulphonyl)-5-((3, 5, 6-trichloro-pyridin-2-yl-oxymethyl)-[1, 2, 4] triazol–4–yl-methyl)-…
Number of citations: 2 www.researchgate.net
RJ Fox, MA Schmidt, MD Eastgate - The Journal of Organic …, 2018 - ACS Publications
A general strategy to prepare substituted 3-bromo- and 3-chloropyrazoles is described. The three-step method involves condensation of crotonates or β-chloro carboxylic acids with …
Number of citations: 7 pubs.acs.org

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